molecular formula C15H21NO3 B14766868 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate

2-(Methylamino)-1-phenylpropyl 4-oxopentanoate

Cat. No.: B14766868
M. Wt: 263.33 g/mol
InChI Key: SDERVCYTJVOPPI-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-phenylpropyl 4-oxopentanoate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methylamino group, a phenylpropyl group, and a 4-oxopentanoate moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate typically involves a multi-step process. One common method includes the reaction of 2-(Methylamino)-1-phenylpropane with 4-oxopentanoic acid under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The final product is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-phenylpropyl 4-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

2-(Methylamino)-1-phenylpropyl 4-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)-1-phenylpropyl 4-oxopentanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

[2-(methylamino)-1-phenylpropyl] 4-oxopentanoate

InChI

InChI=1S/C15H21NO3/c1-11(17)9-10-14(18)19-15(12(2)16-3)13-7-5-4-6-8-13/h4-8,12,15-16H,9-10H2,1-3H3

InChI Key

SDERVCYTJVOPPI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)OC(=O)CCC(=O)C)NC

Origin of Product

United States

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